![molecular formula C17H15N3O2S B2375048 Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034205-51-9](/img/structure/B2375048.png)

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

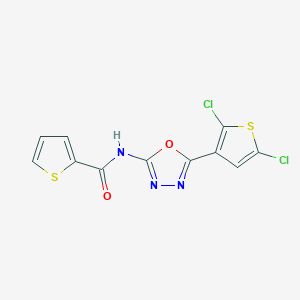

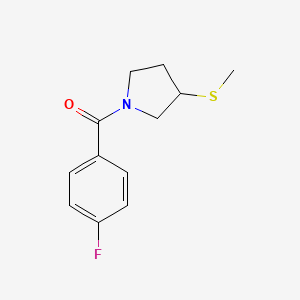

This compound is a derivative of benzo[b]thiophene-diaryl urea . It has been synthesized as part of a series of compounds with potential anticancer effects . The compound has been evaluated for its antiproliferative activities against HT-29 and A549 cancer cell lines .

Synthesis Analysis

The synthesis of this compound involves a hybrid pharmacophore approach . This approach combines two or more distinct pharmacophore subunits present in the structures of two or more known bioactive derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on the benzo[b]thiophene-diaryl urea scaffold . This scaffold is known for its binding ability to a variety of enzymes and receptors in biological systems .科学的研究の応用

Potential Anticancer Agents

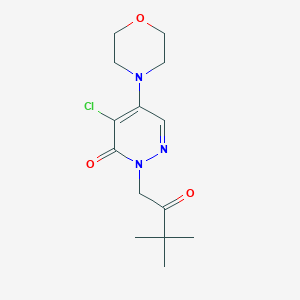

A study by Xu et al. (2017) synthesized and evaluated a series of novel pyrazoline derivatives for their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line) cells. One compound exhibited notable anticancer activity with low cytotoxicity against primary hepatocytes, indicating its promise as an anticancer drug candidate (Xu et al., 2017).

Antimicrobial and Antifungal Applications

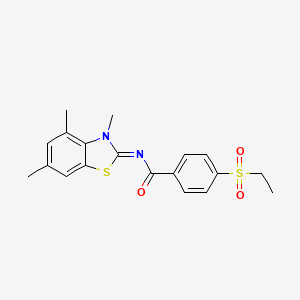

Research by Pandya et al. (2019) focused on synthesizing a library of compounds and evaluating their in vitro antibacterial, antifungal, and antimycobacterial activities. Several compounds showed good to moderate activity against bacterial strains, with a few demonstrating superior antimycobacterial agents compared to standard drugs. The in-silico analysis highlighted excellent drug-likeness properties (Pandya et al., 2019).

Synthesis and Characterization of New Derivatives

Ibrahim et al. (2002) explored the synthesis and reactions of 2-Methyl-4-oxo-4H-1-benzothiophenopyran and its thio analogs, revealing their potential in creating various heterocyclic derivatives. This study showcased the versatility of benzo[b]thiophene compounds in synthetic chemistry, contributing to the development of new molecular structures with potential biological activities (Ibrahim et al., 2002).

将来の方向性

作用機序

Target of Action

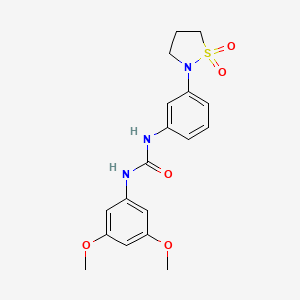

The primary target of Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, by binding to them . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that plays a role in numerous physiological functions .

Result of Action

Given its affinity for the 5-ht1a serotonin receptors, it can be inferred that the compound likely influences the physiological functions regulated by these receptors, potentially having an impact on mood, appetite, sleep, and other functions .

特性

IUPAC Name |

1-benzothiophen-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-17(15-9-12-3-1-2-4-14(12)23-15)20-8-5-13(11-20)22-16-10-18-6-7-19-16/h1-4,6-7,9-10,13H,5,8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRCAZGFXLSZCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2374966.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2374974.png)

![Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2374979.png)

![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)

![tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B2374986.png)